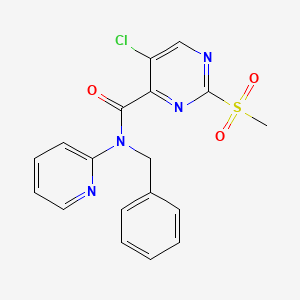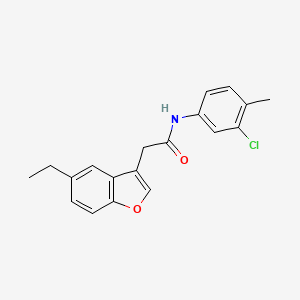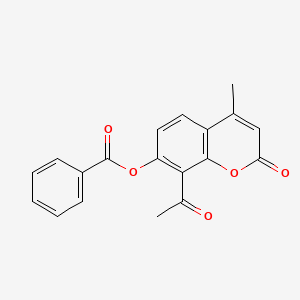
N-benzyl-5-chloro-2-(methylsulfonyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-BENZYL-5-CHLORO-2-METHANESULFONYL-N-(PYRIDIN-2-YL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a chloro substituent, a methanesulfonyl group, and a pyridinyl moiety attached to a pyrimidine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
准备方法
The synthesis of N-BENZYL-5-CHLORO-2-METHANESULFONYL-N-(PYRIDIN-2-YL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as amidines and β-dicarbonyl compounds, under acidic or basic conditions.
Introduction of the Chloro Substituent: Chlorination of the pyrimidine ring is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Methanesulfonyl Group: The methanesulfonyl group is introduced via a sulfonylation reaction using methanesulfonyl chloride in the presence of a base like triethylamine.
Benzylation and Pyridinyl Substitution:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
N-BENZYL-5-CHLORO-2-METHANESULFONYL-N-(PYRIDIN-2-YL)PYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding amines or alcohols.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols, resulting in the formation of new derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the methanesulfonyl group and the formation of corresponding carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
N-BENZYL-5-CHLORO-2-METHANESULFONYL-N-(PYRIDIN-2-YL)PYRIMIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of N-BENZYL-5-CHLORO-2-METHANESULFONYL-N-(PYRIDIN-2-YL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
N-BENZYL-5-CHLORO-2-METHANESULFONYL-N-(PYRIDIN-2-YL)PYRIMIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
N-Benzyl-5-chloro-2-methoxybenzenesulfonamide: This compound shares the benzyl and chloro substituents but differs in the presence of a methoxy group instead of a pyridinyl moiety.
N-Benzyl-5-chloro-2-methylsulfonylpyrimidine-4-carboxamide: This compound is similar in structure but lacks the pyridinyl group.
N-Benzyl-5-chloro-2-methanesulfonyl-N-(pyridin-3-yl)pyrimidine-4-carboxamide: This compound has a similar structure but with the pyridinyl group attached at a different position on the pyrimidine ring.
The uniqueness of N-BENZYL-5-CHLORO-2-METHANESULFONYL-N-(PYRIDIN-2-YL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical properties and biological activities.
属性
分子式 |
C18H15ClN4O3S |
|---|---|
分子量 |
402.9 g/mol |
IUPAC 名称 |
N-benzyl-5-chloro-2-methylsulfonyl-N-pyridin-2-ylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H15ClN4O3S/c1-27(25,26)18-21-11-14(19)16(22-18)17(24)23(15-9-5-6-10-20-15)12-13-7-3-2-4-8-13/h2-11H,12H2,1H3 |
InChI 键 |
IOQOMTIIKRACGA-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(dimethylamino)benzyl]-5-ethyl-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11408315.png)

![N-{2-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide](/img/structure/B11408335.png)
![N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-3-methylbutanamide](/img/structure/B11408340.png)
![5-chloro-2-(ethylsulfonyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B11408345.png)
![N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-4-propoxybenzamide](/img/structure/B11408346.png)


![5-butyl-4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11408380.png)
![2-(ethylsulfonyl)-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B11408386.png)
![3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-7-[4-(trifluoromethyl)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11408387.png)

![N-[(3-methylthiophen-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine](/img/structure/B11408400.png)
![4-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11408406.png)
